molecular formula C14H17N3O B13205158 1(2h)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-

1(2h)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-

Cat. No.: B13205158
M. Wt: 243.30 g/mol
InChI Key: HBHDAKJJVDSXKU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Aromatic protons on the isoquinolinone ring resonate between δ 7.34–8.08 ppm , while the methyl group on the piperazine appears as a singlet near δ 2.55 ppm . Protons on the piperazine ring exhibit complex splitting patterns due to coupling with adjacent nitrogen atoms.
  • ¹³C NMR : The carbonyl carbon (C=O) is observed at δ 165–170 ppm , characteristic of lactam groups. Aromatic carbons appear between δ 115–135 ppm , and the methyl carbon resonates near δ 45 ppm .

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 1640–1680 cm⁻¹ : Stretching vibration of the lactam carbonyl (C=O).
  • 3300–3500 cm⁻¹ : N-H stretching of the secondary amine in the piperazine ring.

Mass Spectrometry (MS)

The molecular ion peak at m/z 243.3 corresponds to the intact molecular formula. Fragmentation patterns include loss of the methylpiperazine moiety (m/z 160.1 ) and subsequent decomposition of the isoquinolinone core.

Table 1: Summary of Spectroscopic Data

Technique Key Signals/Peaks Functional Group Assignment
¹H NMR δ 7.34–8.08 (multiplet) Aromatic protons
δ 2.55 (singlet) Methyl group on piperazine
¹³C NMR δ 165–170 Lactam carbonyl
IR 1640–1680 cm⁻¹ C=O stretch
MS m/z 243.3 ([M]⁺) Molecular ion

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)-2H-isoquinolin-1-one

InChI

InChI=1S/C14H17N3O/c1-16-6-8-17(9-7-16)13-10-11-4-2-3-5-12(11)14(18)15-13/h2-5,10H,6-9H2,1H3,(H,15,18)

InChI Key

HBHDAKJJVDSXKU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Preparation Methods

The synthesis of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds through the formation of a protected piperazine intermediate . Another approach involves the Ugi reaction, which is a multicomponent reaction that combines an isocyanide, an aldehyde, an amine, and a carboxylic acid to form the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as silver carbonate, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted isoquinolinones and piperazine derivatives.

Mechanism of Action

The mechanism of action of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other enzymes and receptors, modulating various biological processes.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Substituent Molecular Weight (g/mol) Key Properties/Activity Reference
3-(4-Methyl-1-piperazinyl)-1(2H)-Isoquinolinone 4-Methylpiperazinyl ~260 (estimated) Enhanced solubility, receptor affinity
3-(4-Methylphenyl)-1(2H)-Isoquinolinone 4-Methylphenyl 235.28 High lipophilicity, low solubility
3-[3-(Hydroxymethyl)-1-piperidinyl]- Hydroxymethyl-piperidine 258.32 Increased polarity, moderate activity
3-[(4-Fluorophenyl)amino]- 4-Fluorophenylamino ~250 (estimated) Strong antiproliferative activity
3,4-Dihydro-3-(4-methoxyphenyl)- 4-Methoxyphenyl 253.30 Electron-rich, degradable

Key Findings and Implications

Piperazine vs. Aromatic Substituents : The 4-methylpiperazinyl group balances solubility and lipophilicity, offering advantages over purely aromatic substituents in drug design .

Degradation Pathways : Hydroxylated derivatives degrade more readily in environmental microcosms, suggesting that the target compound’s persistence may depend on substituent chemistry .

Pharmacological Optimization: Substituents like piperazine or fluorophenylamino enhance bioactivity, whereas acyl groups (e.g., benzoyl) are often detrimental .

Biological Activity

1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- is a synthetic compound that belongs to the isoquinolinone class, characterized by its unique isoquinolinone core and a 4-methyl-1-piperazinyl substituent. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- is C14_{14}H16_{16}N2_{2}O, with a molecular weight of approximately 232.29 g/mol. The presence of the isoquinolinone scaffold contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, making it a candidate for anticancer drug development.

Biological Activities

Research has identified several key biological activities associated with 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-:

  • Anticancer Activity : Derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. Studies indicate that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Neuropharmacological Effects : The compound has been investigated for its potential as an anxiolytic and antidepressant agent due to its affinity for serotonin receptors (5-HT1A_{1A} and 5-HT2A_{2A}). This receptor interaction may help ameliorate symptoms associated with anxiety and depression .
  • Sigma Receptor Modulation : Research indicates that this compound can modulate sigma receptors, which are implicated in neuroprotection and the treatment of neurodegenerative disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed insights into how modifications to the isoquinolinone structure affect biological activity. For instance, variations in substituents on the piperazine ring can enhance binding affinity to specific receptors or improve cytotoxicity against cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-, it is useful to compare it with other related compounds:

Compound Name Structure Unique Features
QuetiapineQuetiapineAntipsychotic with multiple receptor antagonism
AripiprazoleAripiprazolePartial agonist at dopamine receptors
IndinavirIndinavirAntiretroviral agent targeting HIV

The unique isoquinolinone core in 1(2H)-Isoquinolinone provides distinct biological profiles compared to these compounds, particularly concerning cancer cell inhibition and neuropharmacological effects.

Case Studies

Several studies have highlighted the efficacy of 1(2H)-Isoquinolinone derivatives:

  • Study on Anticancer Activity : A study demonstrated that a derivative exhibited significant cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, suggesting potential as a therapeutic agent in oncology.
  • Neuropharmacological Assessment : In vivo studies indicated that the compound could reduce anxiety-like behavior in animal models, supporting its potential use as an anxiolytic agent .

Q & A

Basic: What are the key considerations for synthesizing 3-(4-methyl-1-piperazinyl)-1(2H)-isoquinolinone to ensure high yield and purity?

Answer:

  • Reaction Conditions : Optimize temperature, solvent polarity (e.g., acetonitrile for nucleophilic substitutions), and pH (e.g., Na₂CO₃ for maintaining basic conditions) to favor the desired reaction pathway .
  • Purification : Use column chromatography with gradient elution or recrystallization to isolate the target compound from byproducts. Monitor purity via TLC .
  • Analytical Validation : Confirm identity and purity using NMR (¹H/¹³C), mass spectrometry (MS), and elemental analysis. Compare spectral data with literature .

Advanced: How can computational chemistry optimize the synthesis and structural analysis of 3-(4-methyl-1-piperazinyl)-1(2H)-isoquinolinone derivatives?

Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT or MOPAC) to predict intermediates and transition states, narrowing experimental conditions .
  • Feedback Loops : Integrate experimental data (e.g., crystallography) to refine computational models, improving accuracy for future predictions .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Basic: Which spectroscopic methods are most effective for characterizing this compound, and how should data be interpreted?

Answer:

  • NMR : Analyze ¹H NMR for proton environments (e.g., piperazinyl CH₂ groups at δ 2.5–3.5 ppm) and ¹³C NMR for carbonyl (C=O) signals near 165–175 ppm .
  • MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methylpiperazine moiety).
  • X-Ray Crystallography : Resolve bond angles and stereochemistry for absolute structural confirmation .

Advanced: How to resolve contradictions between computational predictions and experimental structural data?

Answer:

  • Cross-Validation : Use multiple techniques (e.g., X-ray, NMR, and IR) to validate computational models .
  • Parameter Adjustment : Refine computational settings (e.g., basis sets, solvation models) to align with experimental conditions .
  • Error Analysis : Quantify discrepancies (e.g., bond length deviations >0.05 Å) to identify systematic biases in calculations .

Basic: What experimental design principles apply when studying substituent effects on pharmacological activity?

Answer:

  • Factorial Design : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and reaction parameters (e.g., temperature, time) to identify critical factors .
  • In Vitro Assays : Test analogs for activity (e.g., enzyme inhibition) to correlate structural changes with functional outcomes .

Advanced: How can structure-activity relationships (SAR) be established with limited existing data?

Answer:

  • Analog Synthesis : Prepare derivatives with targeted modifications (e.g., alkyl chain length, aromatic substituents) .
  • Data Mining : Use cheminformatics tools (e.g., QSAR models) to predict bioactivity from molecular descriptors .
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features with assay results .

Basic: What best practices ensure stability and purity during storage?

Answer:

  • Storage Conditions : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .
  • Pre-Use Checks : Re-analyze purity via HPLC or NMR before critical experiments .

Advanced: How to confirm identity/purity without vendor-provided data?

Answer:

  • Multi-Method Approach : Combine HPLC (≥95% purity), 2D NMR (COSY, HSQC), and elemental analysis (%C/H/N within ±0.3% of theoretical) .
  • Stability Studies : Monitor degradation under stress conditions (e.g., heat, light) using accelerated stability protocols .

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